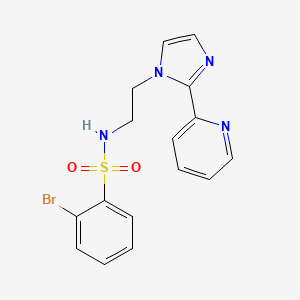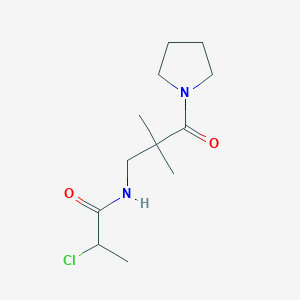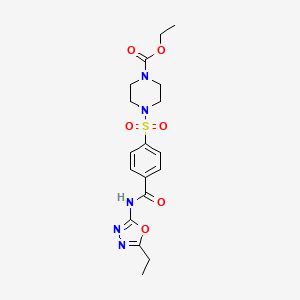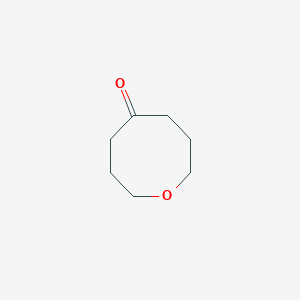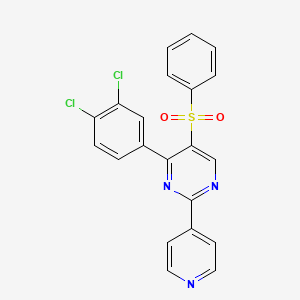![molecular formula C24H25N3O2S B2910622 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide CAS No. 1647578-27-5](/img/structure/B2910622.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a tert-butylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves the coupling of the thiazole derivative with 4-[(prop-2-enamido)methyl]benzoyl chloride under basic conditions to form the desired benzamide compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide: shares structural similarities with other thiazole-containing compounds and benzamides.
4-tert-butylphenyl derivatives: Compounds with similar substituents on the phenyl ring.
Thiazole derivatives: Compounds with variations in the thiazole ring structure.
Uniqueness
- The combination of the thiazole ring, benzamide group, and tert-butylphenyl substituent in this compound provides unique chemical and biological properties that distinguish it from other similar compounds. Its specific structural features contribute to its potential applications in various fields, making it a compound of significant interest for further research and development.
Propriétés
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-5-21(28)25-14-16-6-8-18(9-7-16)22(29)27-23-26-20(15-30-23)17-10-12-19(13-11-17)24(2,3)4/h5-13,15H,1,14H2,2-4H3,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVWOQIPFYBGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2910540.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide](/img/structure/B2910543.png)
![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2910544.png)
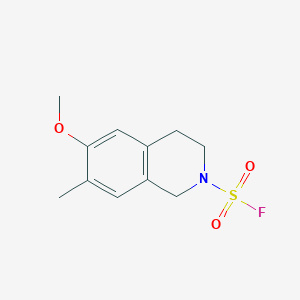
![N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B2910548.png)

